molecular formula C20H19ClF2N4O3 B12743259 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride CAS No. 138668-61-8

7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Cat. No.: B12743259
CAS No.: 138668-61-8
M. Wt: 436.8 g/mol
InChI Key: CCNRSJHOFXAZRS-YDALLXLXSA-N
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Description

7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, fluorinated phenyl groups, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the fluorinated phenyl groups and the pyrrolidine ring. Key steps include:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorinated Phenyl Groups: This is achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

Medicine

Medically, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical products. Its unique properties can be harnessed to create new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications. Its fluorinated phenyl groups and naphthyridine core make it particularly valuable in medicinal chemistry and other scientific research fields.

Properties

CAS No.

138668-61-8

Molecular Formula

C20H19ClF2N4O3

Molecular Weight

436.8 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H18F2N4O3.ClH/c1-10-15-17(27)14(20(28)29)9-26(13-4-2-11(21)3-5-13)18(15)24-19(16(10)22)25-7-6-12(23)8-25;/h2-5,9,12H,6-8,23H2,1H3,(H,28,29);1H/t12-;/m0./s1

InChI Key

CCNRSJHOFXAZRS-YDALLXLXSA-N

Isomeric SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=CC=C(C=C4)F)C(=O)O.Cl

Canonical SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=CC=C(C=C4)F)C(=O)O.Cl

Origin of Product

United States

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